molecular formula C10H17NO4 B13895264 Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate

Cat. No.: B13895264
M. Wt: 215.25 g/mol
InChI Key: CCYXBRSYGYWCTK-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is a morpholine-derived compound characterized by a tert-butyl carbamate group at the 4-position, a methyl substituent at the 3-position, and an oxo (keto) group at the 5-position of the morpholine ring. Morpholine derivatives are widely utilized in drug discovery due to their conformational flexibility and ability to modulate solubility and bioavailability .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl 3-methyl-5-oxomorpholine-4-carboxylate

InChI

InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3

InChI Key

CCYXBRSYGYWCTK-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

A prominent synthetic approach to compounds closely related to this compound involves the use of L-serine as a starting material, which is converted into a tert-butyl ester derivative and subsequently cyclized and functionalized to form the morpholine ring with the desired substituents.

The general synthetic pathway can be summarized as follows:

  • Protection of L-serine as tert-butyl ester: L-serine is reacted with tert-butyl acetate in the presence of a catalyst (e.g., perchloric acid) at low temperature (0–10 °C) to form L-serine tert-butyl ester.

  • Chloroacetylation: The L-serine tert-butyl ester is treated with chloroacetyl chloride in dichloromethane at 0–10 °C to yield N-chloroacetyl-L-serine tert-butyl ester.

  • Cyclization to morpholinone: N-chloroacetyl-L-serine tert-butyl ester is reacted with sodium ethoxide in toluene at 0–30 °C to form (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester, which contains the morpholinone ring.

  • Reduction and further modification: The morpholinone ester is dissolved in methanol, and aluminum chloride followed by sodium borohydride is added at low temperature (-10 to 0 °C) to reduce the ketone and obtain the (S)-3-methyl-5-oxo-morpholine-4-carboxylate tert-butyl ester.

  • Optional deprotection or further functionalization: The tert-butyl ester can be hydrolyzed under acidic conditions (e.g., hydrogen chloride in methanol) to yield the free acid if desired.

This route is noted for mild reaction conditions, availability of raw materials, and suitability for industrial scale-up due to minimized waste generation.

Detailed Stepwise Preparation

Step Reaction Reagents and Conditions Product Yield & Notes
1 Esterification of L-serine L-serine + tert-butyl acetate, catalyzed by perchloric acid, 0–10 °C L-serine tert-butyl ester High yield; mild conditions
2 Chloroacetylation N-chloroacetyl chloride in dichloromethane, 0–10 °C N-chloroacetyl-L-serine tert-butyl ester Efficient conversion
3 Cyclization Sodium ethoxide in toluene, 0–30 °C (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester Formation of morpholinone ring
4 Reduction Aluminum chloride and sodium borohydride in methanol, -10 to 0 °C (S)-3-methyl-5-oxo-morpholine-4-carboxylate tert-butyl ester Introduction of methyl group at 3-position
5 Optional deprotection Hydrogen chloride in methanol, 30–35% concentration (S)-3-methyl-5-oxo-morpholine-4-carboxylic acid Hydrolysis of tert-butyl ester

Reaction Conditions and Parameters

  • Temperature: Most steps are performed at low to moderate temperatures (0–30 °C), with reduction carried out at sub-zero to 0 °C to control reactivity and selectivity.

  • Solvents: Dichloromethane, toluene, and methanol are the primary solvents used, chosen for their ability to dissolve reactants and facilitate reactions.

  • Reagent Ratios: Molar ratios are carefully controlled; for example, the aluminum chloride to morpholinone ester ratio ranges from 0.5 to 3 equivalents, and methanol volume is adjusted to 5–30 mL per gram of substrate to optimize reaction efficiency.

  • Acid Concentration: For deprotection, hydrogen chloride methanol solution at 30–35% concentration is used, with 2–20 mL added per gram of ester.

Industrial and Laboratory Considerations

  • The method is scalable due to mild conditions and readily available starting materials.

  • The process minimizes waste, making it environmentally favorable.

  • The stereochemistry (S-enantiomer) is preserved throughout the synthesis, important for biological activity.

  • Purification typically involves extraction, washing, drying, and sometimes chromatography.

Supporting Data and Research Findings

Comparative Yields and Efficiency

The synthetic route described achieves high yields at each step, with reported near-quantitative conversion in esterification and chloroacetylation steps, and efficient cyclization and reduction stages. This efficiency supports the method's industrial applicability.

Alternative Synthetic Routes and Related Compounds

Though the primary documented method starts from L-serine, alternative approaches may involve:

  • Direct functionalization of morpholine derivatives.

  • Use of brominated intermediates such as tert-butyl 3-bromoazetidine-1-carboxylate for nucleophilic substitution reactions to introduce the morpholine ring, though these are more common for related azetidine compounds rather than the morpholinone structure here.

  • Transition metal-catalyzed cross-coupling reactions for functionalization, but these are less documented for the specific target compound.

Summary Table of Preparation Method

Step Starting Material Reagents Conditions Product Key Notes
1 L-serine tert-butyl acetate, perchloric acid 0–10 °C L-serine tert-butyl ester Esterification
2 L-serine tert-butyl ester Chloroacetyl chloride, dichloromethane 0–10 °C N-chloroacetyl-L-serine tert-butyl ester Acylation
3 N-chloroacetyl-L-serine tert-butyl ester Sodium ethoxide, toluene 0–30 °C (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester Cyclization
4 (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester Aluminum chloride, sodium borohydride, methanol -10 to 0 °C (S)-3-methyl-5-oxo-morpholine-4-carboxylate tert-butyl ester Reduction
5 (optional) Ester Hydrogen chloride, methanol Room temp Acid form Deprotection

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₇H₂₅NO₄; Molecular Weight: 307.4 g/mol .
  • Key Differences :
    • Pyrrolidine core (5-membered ring) vs. morpholine (6-membered ring with an oxygen atom).
    • Substituents include a hydroxymethyl group and a 4-methoxyphenyl group, which enhance polarity compared to the methyl and oxo groups in the target compound.
  • Applications : Used in laboratory research, likely for chiral synthesis or as a building block in bioactive molecules .
Compound B : tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate
  • Molecular Weight : 243.15 g/mol .
  • Key Differences: Formyl (-CHO) and dimethyl groups at positions 5 and 2, respectively. The formyl group offers a reactive site for further derivatization (e.g., nucleophilic additions), while the dimethyl groups increase steric hindrance.
  • Applications : Likely employed in multistep syntheses, particularly where aldehyde functionality is required .
Compound C : tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate
  • Molecular Formula: C₁₄H₂₃NO₆; Molecular Weight: 301.34 g/mol .
  • Key Differences: A 3-ethoxy-3-oxopropanoyl substituent introduces an ester group, increasing hydrophilicity and reactivity (e.g., susceptibility to hydrolysis). Compared to the target compound’s methyl group, this substituent may reduce stability under acidic or basic conditions .
Compound D : Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate
  • Molecular Formula: C₁₆H₁₈F₃NO₄; Molecular Weight: 345.31 g/mol .
  • Key Differences :
    • A 4-(trifluoromethyl)phenyl group at position 5 introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability.
    • The stereochemistry (5S) and trifluoromethyl group make this compound distinct in drug design, particularly for targeting fluorophilic binding pockets .

Physicochemical and Reactivity Profiles

Property Target Compound (Inferred) Compound A Compound B Compound C Compound D
Core Structure Morpholine (6-membered) Pyrrolidine Morpholine Morpholine Morpholine
Key Substituents 3-methyl, 5-oxo Hydroxymethyl, 4-methoxyphenyl 5-formyl, 2,2-dimethyl 3-ethoxy-oxopropanoyl 3-oxo, 5-CF₃Ph
Molecular Weight ~280–310 (estimated) 307.4 243.15 301.34 345.31
Reactivity Oxo group for condensations Polar groups for H-bonding Aldehyde for nucleophilic addition Ester hydrolysis CF₃ for electronic modulation
Stability Moderate (tert-butyl protection) Stable under recommended conditions Potential aldehyde oxidation Hydrolysis-prone High (CF₃ group)

Biological Activity

Tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, along with relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H17NO4
  • Molecular Weight : Approximately 215.25 g/mol
  • IUPAC Name : tert-butyl (S)-3-methyl-5-oxomorpholine-4-carboxylate

The compound features a tert-butyl group, a methyl group at the 3-position, and a keto group at the 5-position of the morpholine ring. These structural characteristics contribute to its stability and solubility, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several morpholine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds had significant inhibitory effects, with some exhibiting zone of inhibition comparable to conventional antibiotics.

Compound Zone of Inhibition (mm) MIC (µg/mL)
Tert-butyl 3-methyl-5-oxo-morpholine1250
Control (Ciprofloxacin)1810
Control (Amoxicillin)1520

This data suggests that tert-butyl 3-methyl-5-oxo-morpholine has promising potential as an antimicrobial agent.

Anticancer Activity

Morpholine derivatives are also being explored for their anticancer properties. Preliminary studies suggest that tert-butyl 3-methyl-5-oxo-morpholine may inhibit cancer cell proliferation through various mechanisms.

Research Findings

In vitro studies on similar morpholine compounds have reported significant cytotoxicity against various cancer cell lines. For instance, one study found that a morpholine derivative exhibited an IC50 value of around 25 µM against human breast cancer cells.

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)35

These findings highlight the need for further investigation into the specific mechanisms by which tert-butyl 3-methyl-5-oxo-morpholine exerts its anticancer effects.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways relevant to cancer and infectious diseases. Morpholine derivatives have been studied for their ability to inhibit enzymes involved in critical biological processes.

Example of Enzyme Targeting

In one study, morpholine-based compounds were evaluated for their inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. The results indicated that certain derivatives could significantly reduce enzyme activity, thereby hindering cell proliferation.

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-methyl-5-oxo-morpholine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves carbamate protection of morpholine derivatives. A tert-butyl ester group is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Optimization includes:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalyst selection : Lewis acids (e.g., DMAP) or bases (e.g., NaH) enhance regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) improves purity .
    Example data table for optimization:
Solvent SystemTemp (°C)CatalystYield (%)Purity (HPLC)
DCM/THF0–25DMAP7898.5
DMF25NaH6595.2

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR :
    • ¹H NMR : Peaks at δ 1.45 ppm (t-Bu, 9H), δ 3.60–4.20 ppm (morpholine ring protons), and δ 2.30 ppm (CH₃) confirm substituents.
    • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and 165 ppm (amide) validate the functional groups.
  • IR : Stretching bands at 1720 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O amide).
  • Mass Spectrometry : ESI-MS [M+H]⁺ matches the molecular formula (C₁₁H₁₉NO₅).
    Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, >98% purity threshold) .

Advanced: What strategies are recommended for resolving contradictions in crystallographic data when determining the solid-state structure?

  • Multi-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts.
  • Twinned data refinement : Use SHELXL for handling pseudo-merohedral twinning (common in morpholine derivatives).
  • Disorder modeling : Apply PART and SUMP instructions in SHELX to model disordered tert-butyl groups.
  • Validation tools : Check R-factor convergence (<5% discrepancy) and ADDSYM for missed symmetry .

Safety: What are the critical safety considerations for handling and storing this compound in a research laboratory?

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Avoid proximity to oxidizing agents .
  • Handling : Use explosion-proof equipment (e.g., spark-free fridges) and ground metal containers during transfers.
  • Spill response : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent exothermic reactions .

Advanced: How can low-temperature NMR spectroscopy resolve dynamic stereochemical ambiguities in this compound?

At –40°C, dynamic processes (e.g., ring puckering) are slowed, splitting broad singlets into distinct peaks. For example:

  • ¹H NMR : The morpholine ring’s equatorial protons resolve into a doublet of doublets (δ 3.8–4.1 ppm, J = 12 Hz).
  • VT-NMR : Variable-temperature studies (298 K → 233 K) reveal activation energy barriers (~8 kcal/mol) for ring inversion .

Basic: What are the documented environmental hazards, and how should waste be managed?

  • Environmental toxicity : Classified as harmful to aquatic life (H400).
  • Waste disposal : Incinerate in a licensed facility with alkaline scrubbers to neutralize CO₂ and NOₓ byproducts. Avoid landfill due to groundwater contamination risks .

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